Diacetylcurcumin

Description

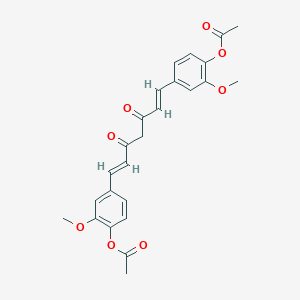

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[4-[(1E,6E)-7-(4-acetyloxy-3-methoxyphenyl)-3,5-dioxohepta-1,6-dienyl]-2-methoxyphenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O8/c1-16(26)32-22-11-7-18(13-24(22)30-3)5-9-20(28)15-21(29)10-6-19-8-12-23(33-17(2)27)25(14-19)31-4/h5-14H,15H2,1-4H3/b9-5+,10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQRYDKSIXWXTSH-NXZHAISVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OC(=O)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)OC(=O)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19697-86-0 | |

| Record name | Diacetylcurcumin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019697860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIACETYLCURCUMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PUQ5907YX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Diacetylcurcumin

Established Synthetic Pathways for Diacetylcurcumin

This compound is typically synthesized through the acetylation of curcumin (B1669340). A common method involves dissolving curcumin in a solvent such as dichloromethane (B109758) or pyridine (B92270), followed by the addition of acetic anhydride (B1165640). The reaction mixture is then subjected to agitation and heating for a specified period. For instance, one reported method involves dissolving curcumin in dichloromethane with pyridine and adding acetic anhydride dropwise, followed by stirring at room temperature nih.gov. Another established procedure utilizes pyridine as a solvent and acetic anhydride, with the reaction mixture heated at 100 °C for an extended period, such as 96 hours mdpi.comnih.gov. After the reaction, the product is typically extracted, washed, dried, and may be purified, for example, by recrystallization or column chromatography nih.govmdpi.comrsc.org. The structure of the synthesized this compound is confirmed using spectroscopic methods such as 1H and 13C NMR and ESI-MS rsc.org.

Here is a summary of reported synthesis conditions for this compound:

| Reactants | Solvent(s) | Reagents | Temperature | Time | Yield | Characterization Methods | Source |

| Curcumin | Dichloromethane (CH2Cl2) | Pyridine, Acetic Anhydride | Room Temp | 3 h | Not specified | Not specified | nih.gov |

| Curcumin (5 g, 13.57 mmol) | Dichloromethane (CH2Cl2) (70 mL) | Pyridine (2.20 mL, 27.14 mmol), Acetic Anhydride (1.4 mL, 13.57 mmol) | Room Temp | 3 h | 4.2861 g (yield not explicitly stated as %) | 1H and 13C NMR | nih.gov |

| Curcumin (1.1 g, 3 mmol) | Pyridine (25 ml) | Acetic Anhydride (25 ml) | 100 °C | 96 h | Not specified | Not specified | nih.gov |

| Curcumin (1.1 g, 3 mmol) | Pyridine (25 ml) | Acetic Anhydride (25 ml) | 100 °C | 96 h | Not specified | Not specified | unesp.br |

| Curcumin | Pyridine | Acetic Anhydride | 100 °C | 96 h | 91% | 1H and 13C NMR | mdpi.com |

| Purified Curcumin (400 mg, 1.09 mmol) | CH2Cl2 (100 ml) | Pyridine (1 ml), Acetic Anhydride (1 ml) | Reflux | 7 h | 80% | 1H-NMR, 13C-NMR, ESI-MS | rsc.org |

Development of this compound Metal Complexes

This compound, like curcumin, contains a β-diketone moiety that can act as a chelating ligand to form stable complexes with various metal ions mdpi.comnih.gov. Complexation with metals can potentially enhance the biological properties and overcome some limitations of the free ligand rsc.orgresearchgate.netresearchgate.net. The synthesis of these metal complexes often involves the reaction of this compound with a metal salt in a suitable solvent, sometimes in the presence of a base rsc.org. The binding typically occurs through the β-diketone functionality mdpi.comnih.govresearchgate.net.

Manganese Complexes (e.g., DiAc-Cp-Mn)

Manganese complexes of this compound have been synthesized and investigated. One such complex, referred to as DiAc-Cp-Mn, has been synthesized by incorporating manganese(II) with two this compound molecules, binding at the β-diketone part mdpi.com. These complexes can be prepared by the reaction of this compound with a manganese salt, such as manganese acetate (B1210297), in a solvent mixture like ethyl acetate-methanol mdpi.com. The resulting complexes are often obtained as powders and characterized by various spectroscopic techniques mdpi.comtandfonline.com. Studies have shown that this compound manganese complexes can exhibit significant superoxide (B77818) radical scavenging activity, mimicking superoxide dismutase (SOD) mdpi.comtandfonline.com. They have also shown hydroxyl radical scavenging activity and can mimic catalase (CAT) by scavenging H2O2 mdpi.com.

Here is a data table summarizing findings on this compound Manganese Complexes:

| Complex Name (Example) | Metal Ion | Synthesis Method | Characterization Methods | Key Findings | Source |

| DiAc-Cp-Mn | Mn(II) | Reaction with Mn(II) salt at β-diketone region | Not explicitly detailed in snippet | Mimics superoxide dismutase (SOD), superior ROS scavenging, particularly for superoxide radical mdpi.com. Greater hydroxyl radical scavenging. Mimics CAT. | mdpi.comdntb.gov.ua |

| (DAC)2Mn | Mn(II) | Reaction of DAC with manganese acetate in ethyl acetate-methanol | UV-Vis, fluorescence, IR, NMR, EPR, magnetic moment, MS, SCXRD, PXRD | Homoleptic complex, 1:2 metal:ligand ratio. Good antioxidant effect (IC50 = 1.24 ± 0.10 μM) mdpi.comnih.gov. Paramagnetic (µeffect = 4.8 B.M.) mdpi.com. | mdpi.comnih.gov |

| AcylCpCpx | Mn(II) | Complexation of MnOAc with this compound in ethanol | FTIR, 1H-NMR, EPR | 1:2 metal/ligand stoichiometry. Soluble in DMSO and DMF. SOD mimics, catalyze conversion of O2•− to O2 and H2O2. Effective HO• scavenger. | tandfonline.com |

Gallium and Indium Complexes

Gallium and indium complexes of this compound have also been synthesized and investigated, particularly for potential diagnostic and therapeutic applications rsc.orgnih.govacs.orgnih.gov. These complexes can be prepared by reacting this compound with gallium or indium salts rsc.org. Studies have explored their potential as radiotracers, with 68Ga-labeled this compound complexes showing uptake in cancer cells nih.govacs.org. While some studies indicate that gallium and indium this compound complexes might be less cytotoxic than their curcumin counterparts, research continues into their interactions and potential applications nih.govacs.orgroyalsocietypublishing.org.

Here is a data table summarizing findings on this compound Gallium and Indium Complexes:

| Complex Name (Example) | Metal Ion | Synthesis Method | Characterization Methods | Key Findings | Source |

| 68Ga(DAC)2+ | 68Ga(III) | Reaction of 68Ga3+ with this compound solution | Mass spectrometry, NMR, UV-Vis, fluorescence spectroscopy, theoretical calculations, UPLC | Ga(L)2+ species formation. Potential radiotracer for cancer imaging, showed uptake in lung cancer cells. Highly retained by synthetic β-amyloid fibrils. | nih.govacs.org |

| Ga(DAC)3 | Ga(III) | Synthesis reported by Mohammadi et al. dntb.gov.ua | Not explicitly detailed in snippet | Cytotoxicity on mouse lymphoma cells (IC50∼25–30 µM), similar to curcumin. Decreased antioxidant capacity compared to gallium curcumin. Lower binding affinity to HEWL compared to In(DAC)3 and VO(DAC)2. | nih.govacs.orgroyalsocietypublishing.org |

| In(DAC)3 | In(III) | Synthesis reported by Mohammadi et al. dntb.gov.ua | Not explicitly detailed in snippet | Cytotoxicity on mouse lymphoma cells (IC50∼20–25 µM), similar to curcumin. Decreased antioxidant capacity compared to indium curcumin. Higher binding affinity to HEWL compared to Ga(DAC)3. Higher delaying effect on HEWL fibril formation. | nih.govacs.orgroyalsocietypublishing.org |

Magnesium, Zinc, and Copper Complexes

Homoleptic complexes of this compound with bivalent magnesium, zinc, and copper have been synthesized and characterized mdpi.comnih.govresearchgate.netnih.govresearcher.life. These complexes are typically formed by reacting this compound with the respective metal acetates under mild conditions, avoiding strong bases mdpi.comnih.gov. Single crystal X-ray diffraction studies have confirmed a 1:2 metal:ligand ratio in these homoleptic complexes, with the metal bound to the β-diketone function mdpi.comnih.gov. These complexes have shown good antioxidant effects and, in some cases, comparable or higher cytotoxic activity against certain cancer cell lines compared to cisplatin (B142131) mdpi.comnih.gov. Zinc complexes with this compound and additional ligands like 2,2′-bipyridine have also been synthesized and characterized, showing potential antiproliferative activity mdpi.comvnu.edu.vnresearchgate.net.

Here is a data table summarizing findings on this compound Magnesium, Zinc, and Copper Complexes:

| Complex Name (Example) | Metal Ion | Synthesis Method | Characterization Methods | Key Findings | Source |

| (DAC)2Mg | Mg(II) | Reaction of DAC with magnesium acetate in ethyl acetate-methanol | UV-Vis, fluorescence, IR, NMR, EPR, magnetic moment, MS, SCXRD, PXRD | Homoleptic complex, 1:2 metal:ligand ratio. Good antioxidant effect (IC50 = 2.03 ± 0.27 μM) mdpi.comnih.gov. Cytotoxic activity comparable to cisplatin against HCT-15, MCF-7, and SKLU-1 cell lines. mdpi.comnih.gov. | mdpi.comnih.govdntb.gov.ua |

| (DAC)2Zn | Zn(II) | Reaction of DAC with zinc acetate in ethyl acetate-methanol | UV-Vis, fluorescence, IR, NMR, EPR, magnetic moment, MS, SCXRD, PXRD, DFT calculations | Homoleptic complex, 1:2 metal:ligand ratio. Good antioxidant effect (IC50 = 1.58 ± 0.07 μM) mdpi.comnih.gov. Cytotoxic activity ca. 2-fold higher than cisplatin against HCT-15, MCF-7, and SKLU-1 cell lines. mdpi.comnih.gov. Octahedral geometrical structure with methanol (B129727) ligands vnu.edu.vn. | mdpi.comnih.govdntb.gov.uavnu.edu.vnresearchgate.net |

| (DAC)2Cu | Cu(II) | Reaction of DAC with copper acetate in ethyl acetate-methanol or CuCl2∙2H2O in MeOH/CH2Cl2 | UV-Vis, fluorescence, IR, NMR, EPR, magnetic moment, MS, SCXRD, PXRD | Homoleptic complex, 1:2 metal:ligand ratio. Good antioxidant effect (IC50 = 1.58 ± 0.15 μM) mdpi.comnih.gov. Paramagnetic (µeffect = 1.7 B.M.) mdpi.com. Structure determined by SC-XRD vnu.edu.vn. | mdpi.comnih.govnih.govdntb.gov.uavnu.edu.vn |

Design and Synthesis of Novel this compound Analogues

Beyond simple metal complexation, researchers are designing and synthesizing novel analogues of this compound to explore variations in structure and potentially enhance desirable properties. This can involve further modifications to the this compound scaffold. While the provided search results primarily focus on metal complexes and the basic diacetylation, the concept of designing novel analogues is a logical extension of derivatization strategies. Such analogues might involve modifications to the linker chain, the aromatic rings, or the acetyl groups themselves, aiming to tune properties like solubility, stability, and target specificity. The synthesis of a macrocyclic tetraaza diacetyl curcumin ligand is an example of a more sophisticated modification rsc.org.

Strategies for Enhancing Molecular Stability and Bioavailability via Derivatization

A significant challenge with curcumin, and potentially its derivatives like this compound, is limited molecular stability and bioavailability nih.govmdpi.com. Derivatization strategies, including acetylation to form this compound and subsequent metal complexation, are employed to address these limitations nih.govresearchgate.netresearchgate.net. Acetylation of the phenolic hydroxyl groups in curcumin to yield this compound increases lipophilicity, which may improve bio-membrane penetration nih.gov. Complexation with metals can also enhance stability and solubility in certain media rsc.orgresearchgate.netresearchgate.net. For instance, some metal curcumin complexes have shown improved solubility compared to the free ligand rsc.org. The stability of metal curcuminoid complexes can be dependent on factors like pH tandfonline.com. The design of heteroleptic complexes containing spectator ligands in addition to the curcuminoid ligand is another approach to potentially improve solubility and crystallization rsc.org.

Molecular Interactions of Diacetylcurcumin with Biological Systems

Interaction with Nucleic Acids

The interaction of small molecules with DNA typically involves various binding modes, including intercalation, groove binding, and electrostatic interactions. nih.gov Studies employing spectroscopic and viscometric techniques have investigated the interaction of diacetylcurcumin with calf thymus DNA (ct-DNA). researchgate.netcapes.gov.br

Binding to Calf Thymus-DNA

Investigations into the interaction of this compound with calf thymus DNA have utilized techniques such as fluorescence spectroscopy and viscometry. The fluorescence intensity of this compound is quenched by ct-DNA, indicating an interaction. researchgate.netcapes.gov.br Spectroscopic methods have determined a mean binding constant for this interaction. researchgate.netcapes.gov.br

| Method | Binding Constant (M⁻¹) |

| Spectroscopic Techniques | 3.97 ± 0.31 × 10⁵ |

Analysis of Binding Modes (e.g., Minor Groove Binding)

Analysis of the binding mode of this compound with ct-DNA has been conducted through competitive binding studies and viscometric measurements. Competitive binding experiments, particularly those involving ethidium (B1194527) bromide (EB), a known intercalator, and Hoechst 33258 (HO), a known minor groove binder, have been employed. researchgate.netcapes.gov.br this compound was found to be a minor groove binder, showing a preference for A-T rich regions of DNA over G-C regions. researchgate.netcapes.gov.br This finding was supported by displacement studies using Hoechst 33258. researchgate.netcapes.gov.br Viscometric studies also provide insights into the binding mode; while intercalation typically increases DNA viscosity, minor groove binding generally causes less significant changes. researchgate.net The viscometry results for this compound are consistent with a minor groove binding mode. researchgate.net Molecular docking studies have further corroborated these experimental findings. researchgate.netcapes.gov.br

Effects on DNA Conformation

Circular dichroism (CD) spectroscopy is a technique used to investigate potential changes in DNA conformation upon interaction with a molecule. researchgate.nettandfonline.com Circular dichroism studies on the interaction of this compound with ct-DNA did not reveal any significant unwinding of the DNA helix, implying an absence of considerable conformational changes in the DNA structure upon binding. researchgate.netcapes.gov.br

Protein-Diacetylcurcumin Interactions

This compound has been reported to interact with various proteins. researchgate.net Studies have investigated its binding affinities and the nature of interactions with specific proteins, including Ribonuclease A and bovine β-casein nanoparticles. researchgate.net

Binding to Ribonuclease A

The interaction of this compound with Ribonuclease A (RNase A) has been investigated. The binding constant of this compound with RNase A has been determined to be on the order of 10⁴ M⁻¹. nih.govresearcher.lifenih.gov Fluorescence quenching studies revealed that this compound quenches the intrinsic fluorescence of RNase A, with a quenching constant of 2.2 × 10⁴ M⁻¹. nih.govresearcher.life Förster resonance energy transfer (FRET) calculations indicated a distance of 2.6 nm between the fluorophore of RNase A and this compound. nih.govresearcher.life Circular dichroism and Fourier transform infrared studies have been used to analyze potential secondary structural changes in RNase A upon binding with this compound. nih.govresearcher.life Protein-ligand docking studies have been conducted to identify the residues involved in the interaction and assess changes in the accessible surface area of these residues. nih.govresearcher.life Studies suggest that oxygen atoms at positions 3 and 5 of this compound can form hydrogen bonds with specific residues in RNase A, such as Tyr97, Gln11, and Lys7. nih.gov

| Parameter | Value |

| Binding Constant (M⁻¹) | ~10⁴ |

| Quenching Constant (M⁻¹) | 2.2 × 10⁴ |

| FRET Distance (nm) | 2.6 |

Interaction with Bovine β-Casein Nanoparticles

The interaction of this compound with bovine β-casein, a protein known to self-assemble into stable micellar nanoparticles, has also been studied. nih.govoup.com Fluorescence quenching experiments have been employed to investigate this interaction, revealing the presence of a single binding site for this compound on β-casein. nih.gov The binding constant for the interaction of this compound with β-casein nanoparticles has been reported. nih.gov

| Parameter | Value |

| Binding Constant (M⁻¹) | (4.40 ± 0.03) × 10⁴ |

| Number of Binding Sites | 1 |

Förster energy transfer measurements suggest that the distance between bound this compound and the Trp143 residue of β-casein is greater than the critical distance, indicating that static quenching is the predominant mechanism for fluorescence quenching. nih.gov Molecular docking calculations suggest that the binding of this compound to β-casein primarily involves hydrophobic contacts within the hydrophobic core of the protein. nih.gov Thermodynamic parameters derived from fluorescence data are in agreement with hydrophobic interactions playing a significant role in the binding process. tandfonline.com

Binding to Bovine β-Lactoglobulin

The binding of this compound to bovine beta-lactoglobulin (BLG), a major whey protein, has been investigated using techniques such as fluorescence and circular dichroism spectroscopy. These studies aim to characterize the binding parameters and understand the interaction mechanisms. Fluorescence quenching methods have been employed to evaluate binding constants and the number of substantive binding sites on BLG for this compound. nih.govresearchgate.net According to Förster's theory of non-radiative energy transfer, the distance between the donor (BLG) and the acceptor (this compound) can be determined, providing spatial information about the binding site. nih.govresearchgate.net

Research indicates that the binding affinity of this compound to BLG is lower compared to that of curcumin (B1669340). nih.govresearchgate.net This suggests that the phenolic hydroxyl groups present in curcumin, which are acetylated in this compound, play an important role in the binding process with BLG. nih.govresearchgate.net

Data Table 1: Binding Parameters of this compound and Curcumin with Bovine β-Lactoglobulin

| Compound | Binding Constant (Kb) | Number of Binding Sites (n) | Förster Distance (r) |

| This compound | Lower than Curcumin | Not explicitly stated in search results | Determined by FRET |

| Curcumin | Higher than this compound | Not explicitly stated in search results | Determined by FRET |

Mechanistic Aspects of Protein Binding (e.g., Hydrophobic Contacts, Hydrogen Bonding)

The interaction between small molecules like this compound and proteins such as bovine beta-lactoglobulin involves various non-covalent forces. Studies investigating the binding mechanisms of this compound and related compounds with proteins highlight the involvement of hydrophobic interactions and hydrogen bonding.

While specific detailed analyses of this compound's interaction with BLG regarding individual hydrogen bonds or hydrophobic contacts were not extensively detailed in the search results, research on the interaction of curcumin and its derivatives with other proteins provides relevant mechanistic insights. For instance, studies on the interaction of this compound with ribonuclease A (RNase A) suggested that oxygen atoms at specific positions of this compound could form hydrogen bonds with residues in RNase A. nih.gov Additionally, hydrophobic interactions are widely recognized as playing a significant role in the complexation of curcuminoids with proteins. researchgate.net The acetylation of the phenolic hydroxyl groups in this compound increases its lipophilicity compared to curcumin, which could influence the contribution of hydrophobic interactions to its protein binding. researcher.life

Thermodynamic parameters derived from binding studies can further elucidate the dominant forces involved. For example, studies on the interaction of different compounds with proteins have shown that hydrophobic bonds can stabilize complexes. researcher.life

Impact on Protein Structure and Function

The binding of this compound to proteins can induce changes in their conformation and, consequently, affect their function. Circular dichroism (CD) spectroscopy is a valuable tool for assessing alterations in the secondary structure of proteins upon ligand binding.

Studies using far-UV circular dichroism have shown that this compound can induce changes in the secondary structure of bovine beta-lactoglobulin, affecting the content of alpha-helix and random coil structures to some extent. nih.govresearchgate.net Visible circular dichroism spectra have also indicated that the binding of this compound leads to observed optical activity due to induced protein chirality. nih.govresearchgate.net

While the changes in secondary structure induced by this compound binding to BLG may be partial, they suggest that the interaction is capable of influencing the protein's conformation. nih.govresearchgate.net The extent to which these structural changes impact the biological function of BLG or other interacting proteins would require further investigation.

Biological Activities and Associated Molecular Mechanisms

Anti-inflammatory Modulatory Effects

Studies have investigated the capacity of Diacetylcurcumin to influence inflammatory processes, including the modulation of inflammatory mediators and evaluation in experimental models of inflammation.

Investigations involving a this compound manganese complex have shown a down-regulation of mRNA expression levels of inducible nitric oxide synthase (iNOS) and Interleukin-1 beta (IL-1β). ctdbase.orgnih.govresearchgate.net However, it is noted that the parent compound, this compound, did not exhibit the same level of reduction in IL-1β expression in this context. ctdbase.org

While curcumin (B1669340) is known to modulate various inflammatory signaling pathways, such as NF-κB and JAK/STAT, direct and detailed evidence specifically outlining this compound's influence on these pathways in isolation is less extensively presented in the available information compared to discussions of curcumin or the this compound manganese complex. abcam.comctdbase.orgnih.govresearchgate.netnih.govnih.govontosight.aimdpi.comidrblab.net

The antiarthritic potential of this compound has been evaluated in a Freund's Complete Adjuvant (FCA)-induced murine model of arthritis. Oral administration of this compound at doses of 60 and 120 mg/kg resulted in a significant inhibition of inflammation in both the acute and chronic phases of the condition. abcam.comlipidmaps.org This effect demonstrated an improved and sustained anti-inflammatory response, which was comparable to or surpassed that of curcumin (150 mg/kg) in the chronic stage at a lower dose. abcam.comlipidmaps.org The study suggests that this compound holds therapeutic potential as an antiarthritic agent in this experimental model. abcam.com

Below is a summary of the comparative effects observed in the Freund's Complete Adjuvant-induced murine model:

| Compound | Dose (mg/kg) | Effect on Inflammation (Acute Phase) | Effect on Inflammation (Chronic Phase) | Reference Compound Comparison (Chronic Phase) |

| This compound | 60 | Significant inhibition | Significant inhibition | Improved/Sustained vs Curcumin (150 mg/kg) abcam.comlipidmaps.org |

| This compound | 120 | Significant inhibition | Significant inhibition | Improved/Sustained vs Curcumin (150 mg/kg) abcam.comlipidmaps.org |

| Curcumin | 150 | Significant inhibition | Significant inhibition | - abcam.comlipidmaps.org |

| Phenylbutazone | 80 | Inhibited edema formation | Inhibited edema formation | Reference drug abcam.comlipidmaps.org |

While curcumin and its constituents have shown protective effects in animal models of respiratory disorders, including acute lung injury, and experiments exploring activity against acute lung injury have been mentioned, detailed findings specifically pertaining to the activity of this compound alone against acute lung injury are not clearly provided in the available search results. Curcumin alone or in combination has been reported to protect against pulmonary inflammation and acute lung injury in some models.

Evaluation in Experimental Arthritis Models (e.g., Freund's Complete Adjuvant-Induced Murine Model)

Antioxidant and Reactive Oxygen Species (ROS) Scavenging Properties

This compound possesses antioxidant properties, including the ability to scavenge reactive oxygen species.

Comparative studies evaluating the scavenging activity of this compound and its manganese complex against various reactive oxygen species, including superoxide (B77818) radicals, hydrogen peroxide, and hydroxyl radicals, have indicated that the manganese complex exhibits greater scavenging efficacy for these species compared to this compound. ctdbase.orgnih.govresearchgate.net This suggests that while this compound does have scavenging capabilities, its complexation with manganese enhances this activity.

Upregulation of Endogenous Antioxidant Enzymes (e.g., SOD, CAT)

Research indicates that this compound, particularly in the form of metal complexes, can influence the activity of endogenous antioxidant enzymes. A this compound manganese complex (DiAc-Cp-Mn), synthesized to mimic superoxide dismutase (SOD), demonstrated increased activities of both SOD and catalase (CAT) in SH-SY5Y cells subjected to rotenone-induced oxidative stress. mdpi.comnih.govresearchgate.netdntb.gov.ua This suggests a potential role for this compound derivatives in bolstering the cellular antioxidant defense system.

Activation of Nrf2-Keap1 Signaling Pathway

The upregulation of antioxidant enzymes by this compound derivatives appears to be mediated, at least in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway. The this compound manganese complex was shown to increase the activities of SOD and CAT by activating this pathway in SH-SY5Y cells. mdpi.comnih.govresearchgate.netdntb.gov.uaresearchgate.net The Nrf2-Keap1 pathway is a crucial cellular defense mechanism that regulates the expression of various antioxidant and detoxifying enzymes. Under oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to antioxidant response elements (AREs), promoting the transcription of genes encoding antioxidant enzymes like SOD and CAT. nih.govmdpi.com

Inhibition of Lipid Peroxidation

This compound and its metal complexes have demonstrated the ability to inhibit lipid peroxidation, a process involving the oxidative degradation of lipids, which is a key indicator of oxidative stress. Homoleptic metal complexes of this compound with magnesium, zinc, copper, and manganese exhibited good antioxidant effects, including the inhibition of lipid peroxidation, as evaluated using the thiobarbituric acid reactive substance (TBARS) assay in a rat brain homogenate model. mdpi.comresearchgate.netnih.govresearchgate.net The manganese complex of this compound showed stronger inhibition of lipid peroxidation compared to its zinc and copper counterparts. mdpi.com

Table 1: Inhibition of Lipid Peroxidation by this compound Metal Complexes

| Compound | IC₅₀ (µM) ± Standard Deviation |

| (DAC)₂Mg | 2.03 ± 0.27 |

| (DAC)₂Zn | 1.58 ± 0.07 |

| (DAC)₂Cu | 1.58 ± 0.15 |

| (DAC)₂Mn | 1.24 ± 0.10 |

| Butylated Hydroxytoluene (BHT) | Comparable to complexes mdpi.comresearchgate.netnih.gov |

| α-tocopherol | Higher IC₅₀ than complexes mdpi.comresearchgate.netnih.gov |

Note: Data compiled from sources mdpi.comresearchgate.netnih.gov. IC₅₀ values represent the concentration required for 50% inhibition of lipid peroxidation.

Correlation with Phenolic Hydroxyl Groups

This compound differs structurally from curcumin primarily by the acetylation of the phenolic hydroxyl groups present in curcumin. mdpi.comnih.govmdpi.com This modification increases the lipophilicity of the molecule. nih.govmdpi.com While the phenolic hydroxyl groups in curcumin are considered important for some of its antioxidant activities, studies involving this compound and its derivatives suggest that biological activity is still present despite the blocking of these groups. For instance, metal complexes of this compound, where metal binding occurs through the β-diketone functionality and the phenolic groups are prevented from interacting, still exhibit antioxidant effects. mdpi.comresearchgate.netnih.gov Furthermore, a study comparing this compound (AB13) to curcumin in inhibiting amyloid fibrillation of HEWL protein indicated that both the acetyl groups of this compound and the hydroxyl groups of curcumin interact with amino acid residues of the protein, suggesting different but effective interaction mechanisms. mdpi.com This indicates that while phenolic hydroxyls are key in curcumin, this compound's activity involves other structural features and potentially different mechanisms.

Anticancer Research Potential

This compound has garnered interest for its potential in anticancer research, primarily due to its observed antiproliferative and cytotoxic effects on various cancer cell lines.

Inhibition of Cell Proliferation and Tumorigenesis

This compound has been identified as having potential as an antiproliferative agent in the context of anticancer therapies. nih.govmdpi.com Research on human colon cancer cells (HCT116) demonstrated that this compound can disrupt the correct formation of the mitotic spindle, leading to cell cycle arrest in mitosis and thus inhibiting cell proliferation. nih.gov Metal complexes of this compound have also shown significant cytotoxic activity against human cancer cell lines, including colon adenocarcinoma (HCT-15), mammary adenocarcinoma (MCF-7), and lung adenocarcinoma (SKLU-1). mdpi.comresearchgate.netnih.gov In some cases, the cytotoxic activity of this compound metal complexes, such as the zinc complex ((DAC)₂Zn), was found to be comparable to or even higher than that of cisplatin (B142131), a commonly used chemotherapy drug. mdpi.comresearchgate.netnih.gov Vanadyl this compound complexes have also been reported to effectively inhibit the proliferation of bladder, MCF-7 breast cancer, and LNCaP prostate carcinoma cell lines. tandfonline.com

Induction of Programmed Cell Death (Apoptosis, Autophagy)

While extensive research details the induction of programmed cell death, including apoptosis and autophagy, by curcumin, specific detailed mechanisms for this compound itself are less comprehensively described in the provided information. Curcumin is known to induce apoptosis through various pathways, including the activation of caspases and modulation of proteins like Bax and Bcl-2. researchgate.net It also induces autophagy, which can sometimes precede or interact with apoptotic pathways. nih.govnih.gov Given that this compound exhibits antiproliferative and cytotoxic effects on cancer cells, it is plausible that it may also influence programmed cell death pathways. However, the available research primarily highlights its ability to inhibit cell proliferation and its general cytotoxic impact on cancer cell lines, with less specific data on the direct induction and molecular mechanisms of apoptosis or autophagy by this compound compared to its parent compound.

Modulation of Apoptotic Proteins (e.g., Bax, Bcl-2, Caspases)

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis and eliminating damaged or cancerous cells. The balance between pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2) is a key determinant of a cell's fate. Caspases are a family of proteases that play central roles in the execution phase of apoptosis. Modulation of these proteins is a common strategy in cancer therapy to induce cell death in malignant cells.

While direct studies specifically detailing this compound's modulation of Bax, Bcl-2, and Caspases were not extensively found in the provided search results, related research on curcumin and its derivatives suggests potential mechanisms. Curcumin, the parent compound of DAC, has been reported to promote apoptosis via PARP cleavage, a process executed by caspases. researchgate.net Curcumin has also been shown to downregulate Bcl-2 and upregulate Bax expression in certain cancer cell lines, shifting the balance towards apoptosis. researchgate.nethznu.edu.cn Given that DAC is a derivative of curcumin, it is plausible that it may exert similar effects on these apoptotic proteins, although specific research on DAC is needed to confirm this.

Induction of Cell Cycle Arrest (e.g., Mitotic Arrest, G1/S Transition Inhibition)

The cell cycle is a tightly regulated process that controls cell growth and division. Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled proliferation. Inducing cell cycle arrest in cancer cells is a therapeutic strategy to halt their division and prevent tumor growth. Different agents can induce arrest at specific phases of the cell cycle, such as the G1/S transition or mitosis.

Studies on curcumin have demonstrated its ability to arrest the cell cycle at the G2/M phase in certain cancer cell lines. nih.gov This indicates that curcumin can interfere with the processes required for cells to transition from the G2 phase to mitosis. While direct evidence for this compound's effect on cell cycle arrest was not prominently featured in the search results, the structural similarity to curcumin suggests this as a potential area of activity for DAC that warrants further investigation.

Modulation of Key Oncogenic Signaling Pathways

Oncogenic signaling pathways are intracellular networks that are frequently dysregulated in cancer, promoting cell growth, survival, proliferation, and metastasis. Targeting these pathways with specific inhibitors is a major focus of modern cancer therapy. This compound, like its parent compound curcumin, has been explored for its potential to modulate several of these critical pathways.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, survival, proliferation, and metabolism. umich.edunih.govmdpi.com This pathway is frequently hyperactivated in various cancers due to genetic alterations and other factors, contributing to tumor development and resistance to therapy. nih.govmdpi.comvulcanchem.com

Curcumin has been shown to downregulate the PI3K/Akt/mTOR signaling pathway in various cancer cell lines. researchgate.netnih.govumich.edumdpi.com It can interact directly with components of this pathway, such as PI3K, Akt, and mTOR, as well as indirectly through upstream regulators. nih.gov Downregulation of this pathway by curcumin leads to decreased levels of total and phosphorylated Akt and mTOR, and can inhibit cell growth and progression. researchgate.netnih.govumich.edu Given the structural relationship, this compound may also exert inhibitory effects on the PI3K/Akt/mTOR pathway, although specific data on DAC's direct impact were not extensively found in the provided results.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor complex that plays a critical role in regulating the expression of genes involved in inflammation, immune responses, cell survival, and proliferation. Chronic activation of NF-κB is frequently observed in cancer and contributes to tumor development, progression, and resistance to apoptosis.

Curcumin is known for its potent anti-inflammatory activity, which is largely attributed to its capacity to inhibit the NF-κB signaling pathway. nih.gov By inhibiting NF-κB, curcumin can suppress the expression of various pro-inflammatory mediators and other genes that promote cancer growth and survival. nih.gov Some research suggests that this compound or its complexes may also impact the NF-κB pathway. researchgate.netijcrt.orgdntb.gov.uawjgnet.com While the precise mechanisms of DAC's interaction with NF-κB require further detailed study, its structural relationship to curcumin and reported anti-inflammatory potential suggest a likely involvement.

Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is a highly conserved pathway that plays crucial roles in embryonic development and tissue homeostasis. Aberrant activation of the Wnt/β-catenin pathway is frequently implicated in the development and progression of various cancers. This activation often leads to the accumulation of β-catenin in the cytoplasm and nucleus, where it co-activates the transcription of genes that promote cell proliferation, survival, and migration.

Specific information regarding this compound's direct modulation of the Wnt/β-catenin pathway was not prominently found in the provided search results. However, curcumin has been shown to downregulate β-catenin levels in certain cancer cell lines. researchgate.net This suggests a potential link between curcuminoids and the Wnt/β-catenin pathway. Further research is needed to determine if this compound also influences this pathway and to elucidate the underlying mechanisms.

MAPK/ERK Pathways

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade involved in regulating diverse cellular processes, including proliferation, differentiation, and survival. researchgate.netmdpi.com Dysregulation of this pathway is frequently observed in various cancers. researchgate.netmdpi.com While the provided search results primarily discuss the effects of curcumin on the MAPK/ERK pathway, highlighting its ability to suppress ERK1/2 phosphorylation in glioma cells and its synergistic effects with resveratrol (B1683913) in activating MEK/ERK signaling in chondrocytes, specific detailed research findings on this compound's direct modulation of the MAPK/ERK pathway were not prominently featured in the search results. nih.govnih.gov Curcumin has been shown to inhibit tumor-promoting pathways like NF-κB, PI3K/Akt/mTOR, JAK/STAT3, and MAPK pathways in glioblastoma. mdpi.com Further research is needed to fully elucidate this compound's specific interactions and effects on the components of the MAPK/ERK signaling cascade.

Research in Specific Cancer Cell Lines (e.g., Colon Adenocarcinoma, Mammary Adenocarcinoma, Lung Adenocarcinoma, Prostate Cancer)

Research indicates that this compound possesses potential as an antiproliferative agent in anticancer therapies. nih.gov Studies on curcumin and its derivatives, including this compound, have explored their effects on various cancer cell lines. For instance, curcumin has demonstrated the ability to inhibit the growth of human colon adenocarcinoma cell lines and induce apoptosis. nih.gov In breast cancer research, a complex composed of this compound and a micellular nanoparticle β-casein showed enhanced cytotoxic effect in MCF-7 cells and increased solubility and anti-tumor activities. nih.gov While curcumin has been studied extensively in various cancer cell lines, including colon adenocarcinoma (HT-29, HCT116), breast cancer (MCF-7, MDA-MB-231), lung cancer (H1299), and prostate cancer, specific detailed findings focusing solely on this compound's effects across a range of these cell lines were not comprehensively available in the provided search results. nih.govnih.govnih.govmdpi.com

Effects on Cancer Stemness

Cancer stem cells (CSCs) are a subpopulation of cancer cells believed to be responsible for tumor initiation, progression, metastasis, and recurrence. Targeting CSCs is considered a crucial strategy in cancer therapy. acs.org Curcumin has been reported to reduce cancer stemness by regulating factors like OCT4, SOX2, and Nanog, potentially through the inhibition of the JAK/STAT3 pathway. mnba-journal.com Some novel curcumin compounds have been shown to prevent the spread of breast cancer stem cells by interfering with the P-glycoprotein (P-gp)-mediated efflux pathway. acs.org These derivatives may have a synergistic anticancer effect and exhibit greater affinity for binding to P-gp, thereby inhibiting the growth of breast cancer stem cells. acs.org Molecular docking studies have suggested that curcumin derivatives, including this compound, could potentially be used as inhibitors for ABCG2, a transporter protein involved in drug efflux from cancer stem cells, to mitigate cancer drug resistance. medwinpublishers.com

Neuroprotective Research Applications

This compound and its derivatives have been investigated for their neuroprotective potential. mnba-journal.com Complexes of manganese with curcumin and its derivatives, including this compound, have shown remarkable ability to reduce peroxidation and exhibit higher superoxide dismutase (SOD) activity. mnba-journal.com These metal complexes have also demonstrated significant inhibitory activity against hydrogen peroxide (H2O2)-induced cell damage. mnba-journal.com

Mitigation of Oxidative Stress and Neuroinflammation

Oxidative stress and neuroinflammation are significant contributors to the pathogenesis of various neurodegenerative diseases. mdpi.comresearchgate.netnih.govnih.gov this compound, particularly in the form of its manganese complex (DiAc-Cp-Mn), has shown promise in mitigating these processes. mdpi.comresearchgate.netnih.gov Studies in a cellular model of Parkinson's disease (rotenone-induced neurotoxicity in SH-SY5Y cells) indicate that DiAc-Cp-Mn protects against neuronal damage by reducing oxidative stress and inflammation. mdpi.comresearchgate.netnih.gov DiAc-Cp-Mn exhibited greater scavenging activity against superoxide radicals, hydrogen peroxide, and hydroxyl radicals compared to this compound itself. mdpi.comresearchgate.netnih.gov It reduced intracellular reactive oxygen species (ROS) levels and increased the activities of antioxidant enzymes like SOD and catalase (CAT) by activating the Nrf2-Keap1 signaling pathway. mdpi.comresearchgate.netnih.gov Furthermore, DiAc-Cp-Mn exerted anti-inflammatory effects by down-regulating the mRNA expression of inducible nitric oxide synthase (iNOS) and Interleukin 1β (IL-1β), which are involved in neuro-inflammation. mdpi.comresearchgate.netnih.gov

The following table summarizes some findings related to the effects of DiAc-Cp-Mn on oxidative stress and neuroinflammation markers in SH-SY5Y cells:

| Marker | Effect of DiAc-Cp-Mn Treatment (vs. Rotenone) | Proposed Mechanism | Source |

| Intracellular ROS | Decreased | Nrf2-Keap1 pathway activation | mdpi.comresearchgate.netnih.gov |

| SOD Activity | Increased | Nrf2-Keap1 pathway activation | mdpi.comresearchgate.netnih.gov |

| CAT Activity | Increased | Nrf2-Keap1 pathway activation | mdpi.comresearchgate.netnih.gov |

| iNOS mRNA Expression | Down-regulated | Inhibition of neuro-inflammation | mdpi.comresearchgate.netnih.gov |

| IL-1β mRNA Expression | Down-regulated | Inhibition of neuro-inflammation | mdpi.comresearchgate.netnih.gov |

Preservation of Mitochondrial Function (e.g., Mitochondrial Membrane Potential)

Mitochondrial dysfunction is a key feature in many neurodegenerative diseases, including Parkinson's disease. mdpi.comresearchgate.net Maintaining mitochondrial membrane potential (MMP) is essential for healthy mitochondrial functioning and cellular viability. nih.gov Research on the this compound manganese complex (DiAc-Cp-Mn) in the SH-SY5Y cell model of Parkinson's disease demonstrated its ability to maintain MMP levels that were reduced by rotenone-induced mitochondrial dysfunction. mdpi.comresearchgate.netnih.gov This preservation of MMP contributes to the neuroprotective effects observed with DiAc-Cp-Mn. mdpi.comresearchgate.netnih.gov

The following table summarizes the effect of DiAc-Cp-Mn on mitochondrial membrane potential:

| Marker | Effect of DiAc-Cp-Mn Treatment (vs. Rotenone) |

| Mitochondrial Membrane Potential (MMP) | Maintained/Restored |

Modulation of Neurotoxic Responses (e.g., Rotenone-Induced Neurotoxicity, Kainic Acid-Induced Damage)

Antimicrobial and Anti-biofilm Activities

This compound (DAC) has demonstrated notable activity against various bacterial strains and their ability to form biofilms.

This compound has shown antibacterial activity against specific bacterial strains. Studies have reported its effectiveness against Staphylococcus aureus, including methicillin-susceptible S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA). researcher.lifeunesp.brresearchgate.netnih.govmicrobiologyresearch.org Minimum inhibitory concentrations (MIC) for DAC against S. aureus strains have been reported, ranging between 17.3 and 34.6 µmol l⁻¹, with minimum bactericidal concentrations (MBC) between 69 and 277 µmol l⁻¹. unesp.brresearchgate.netnih.govmicrobiologyresearch.org this compound has also demonstrated antibacterial properties against Enterococcus faecalis, with reported MIC and MBC values of 15.6 µg/ml and 31.25 µg/ml, respectively. researcher.lifenih.gov While curcumin itself has shown activity against Mycobacterium tuberculosis, direct evidence for the activity of this compound specifically against M. tuberculosis was not prominently found in the provided search results, with one study indicating that diacetyl-curcumin had no antibacterial effect on several species, including S. aureus, in contrast to indium diacetyl-curcumin. nih.gov However, other studies strongly support DAC's activity against S. aureus. researcher.lifeunesp.brresearchgate.netnih.govmicrobiologyresearch.org

Here is a summary of reported minimum inhibitory and bactericidal concentrations for this compound against certain bacterial strains:

| Bacterial Strain | MIC (µg/ml) | MBC (µg/ml) | Reference |

| Enterococcus faecalis | 15.6 | 31.25 | researcher.lifenih.gov |

| Staphylococcus aureus (µmol l⁻¹) | 17.3 - 34.6 | 69 - 277 | unesp.brresearchgate.netnih.govmicrobiologyresearch.org |

This compound is effective in inhibiting bacterial biofilm formation and affecting their metabolic activity. DAC significantly reduced biofilm formation by Staphylococcus aureus (MSSA and MRSA) at concentrations of 10xMIC and 100xMIC. unesp.brresearchgate.netmicrobiologyresearch.org It also significantly reduced the survival of pre-formed S. aureus biofilms, showing reductions between 22% and 63% depending on the concentration, which was comparable to or more effective than vancomycin (B549263) in some cases. unesp.brresearchgate.netnih.govmicrobiologyresearch.org Structural analysis using scanning electron microscopy revealed that DAC severely affected S. aureus biofilm cell structures at higher concentrations, leading to damaged architecture and amorphous cell clusters. unesp.brmicrobiologyresearch.org For Enterococcus faecalis, DAC reduced biofilm formation, and a synergistic effect, reducing biofilm by approximately 77%, was observed when combined with calcium hydroxide (B78521). researcher.lifenih.gov In a study on multispecies subgingival biofilms, treatment with DAC at 200 µg/mL reduced the biofilm's metabolic activity by 51%. mdpi.comresearchgate.net However, for S. aureus biofilms, one study noted that DAC at MIC did not significantly affect metabolic activity. unesp.brresearchgate.netmicrobiologyresearch.org

This compound has been shown to prevent the adhesion of bacteria to host cells. Treatment with DAC at a sub-inhibitory concentration (MIC/4) significantly decreased the adhesion of Staphylococcus aureus (MSSA and MRSA) to human keratinocytes (HaCaT cells) over a period of 1 to 5 hours. unesp.brresearchgate.netnih.govmicrobiologyresearch.org The inhibitory effects were observed against both MSSA and MRSA strains. unesp.brresearchgate.netmicrobiologyresearch.org

Research has explored the potential of this compound in the context of periodontitis, a disease associated with dysbiotic subgingival biofilms. A study investigating the activity of DAC against a multispecies subgingival biofilm, containing 40 bacterial species, found that DAC at 200 µg/mL reduced the metabolic activity of the biofilm by 51%. mdpi.comresearchgate.net This treatment also significantly decreased the counts of key periodontal pathogens within the biofilm, including Porphyromonas gingivalis, Tannerella forsythia, Prevotella intermedia, and Aggregatibacter actinomycetemcomitans. mdpi.comresearchgate.net These findings suggest that DAC may have potential as an adjunctive therapy for periodontitis by effectively reducing biofilm activity and the counts of specific periodontal pathogens. mdpi.comresearchgate.net

Here is a summary of the effect of this compound on multispecies subgingival biofilm metabolic activity:

| Treatment | Concentration | Reduction in Metabolic Activity | Reference |

| This compound (DAC) | 200 µg/mL | 51% | mdpi.comresearchgate.net |

| Chlorhexidine (B1668724) (Positive Control) | 0.12% | 88% | mdpi.comresearchgate.net |

Prevention of Bacterial Adhesion to Host Cells

Immunomodulatory Research

Immunomodulation involves altering the immune system's activity, either by enhancing or suppressing it. explorationpub.com Natural products, including curcumin and its derivatives like this compound, have garnered interest for their potential immunomodulatory effects, often exhibiting multifaceted actions on immune cells, cytokines, and signaling pathways. explorationpub.com While curcumin's immunomodulatory effects are well-documented, research into this compound specifically in this area is ongoing, with some studies suggesting its potential. nih.govresearchgate.netresearchgate.netmdpi.com

Effects on Immune Cell Function

Research on the impact of this compound on specific immune cell functions is an active area of investigation. Studies on curcumin, the parent compound, have shown its ability to interact with various immune cells, including macrophages, dendritic cells, B cells, T cells, and natural killer (NK) cells, thereby influencing the body's defense capacity. mdpi.comnih.gov Curcumin has been shown to modulate inflammatory responses by suppressing metabolic pathways, reducing pro-inflammatory cytokine production, and increasing anti-inflammatory cytokine expression. mdpi.comnih.gov It can also influence T cell differentiation and enhance the anti-tumor effects of NK cells in certain contexts. nih.gov

While direct studies on this compound's comprehensive effects on all these immune cell types are less extensive than those on curcumin, its structural similarity and enhanced lipophilicity suggest potential interactions with cellular membranes and intracellular targets that could influence immune cell behavior. Research on this compound manganese complex (DiAc-Cp-Mn), a derivative, has shown effects on cellular models, indicating potential influences on cellular processes relevant to immune responses. researchgate.netmdpi.comnih.gov

Modulation of Oxidative Burst

Oxidative burst is a rapid release of reactive oxygen species (ROS) by immune cells, such as neutrophils and macrophages, playing a crucial role in microbial killing and inflammation. researchgate.net Modulation of this process is a key aspect of controlling inflammatory responses. Oxidative stress, an imbalance between ROS production and antioxidant defense, is implicated in various diseases, including neurodegenerative conditions and inflammatory states. researchgate.netnih.gov

Studies investigating the antioxidant properties of this compound and its metal complexes provide insights into their potential to modulate oxidative burst. For instance, the this compound manganese complex (DiAc-Cp-Mn) has demonstrated superior scavenging activity against superoxide radicals, hydrogen peroxide, and hydroxyl radicals compared to this compound itself in in vitro assays. researchgate.netmdpi.comnih.gov This suggests that this compound derivatives can directly neutralize ROS, potentially impacting the intensity of the oxidative burst.

Furthermore, research on DiAc-Cp-Mn in a cellular model of Parkinson's disease showed that it reduced intracellular ROS levels and increased the activities of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) by activating the Nrf2-Keap1 signaling pathway. researchgate.netmdpi.comnih.gov The Nrf2-Keap1 pathway is a critical regulator of cellular antioxidant responses. mdpi.com Activation of this pathway leads to the transcription of antioxidant genes, which helps to mitigate oxidative stress. mdpi.com While these findings were in a neuronal cell model, the underlying mechanisms related to ROS scavenging and antioxidant pathway activation could be relevant to immune cells involved in oxidative burst.

Data on the effect of DiAc-Cp-Mn on antioxidant enzyme activity in a rotenone-induced SH-SY5Y cell model is presented below:

| Treatment Group | SOD Activity (U/mg protein) | CAT Activity (U/mg protein) |

| Untreated Control | 14.30 ± 0.55 | Data not available |

| Rotenone | 5.73 ± 0.37 | Data not available |

| DiAc-Cp (500 nM) + Rotenone | 9.32 ± 0.41 | Data not available |

| DiAc-Cp-Mn (500 nM) + Rotenone | 12.58 ± 0.45 | Data not available |

This table illustrates the potential of DiAc-Cp-Mn to restore SOD activity reduced by rotenone-induced oxidative stress. mdpi.com

Impact on Neutrophil Activity

Neutrophils are key immune cells involved in the initial inflammatory response, including phagocytosis, degranulation, and the release of inflammatory mediators and ROS (oxidative burst). nih.govtci-thaijo.org Modulating neutrophil activity is a target for anti-inflammatory therapies. tci-thaijo.org

While direct studies focusing solely on this compound's impact on neutrophil activity are limited in the provided search results, research on its parent compound, curcumin, offers relevant insights. Curcumin has been shown to possess potent modulatory activities on human neutrophils in vitro, inhibiting aspects of their functional responsiveness. nih.gov It has been demonstrated to inhibit formyl-methionyl-leucyl-phenylalanine (fMLP)- or lipopolysaccharide (LPS)-induced suppression of human neutrophil apoptosis. nih.gov Furthermore, in a murine model of acute inflammation, curcumin administration inhibited LPS-induced neutrophilic infiltration. nih.gov

Curcumin's effects on neutrophil activity are believed to involve the inhibition of protein kinase C. scielo.br It can also reduce the production of myeloperoxidase (MPO) and elastase, enzymes released by neutrophils that contribute to tissue damage during inflammation. tci-thaijo.org

Given that this compound is a derivative of curcumin with potentially enhanced cellular penetration, it is plausible that it may exert similar or modified effects on neutrophil function. However, specific research detailing this compound's direct impact on neutrophil chemotaxis, degranulation, or oxidative burst is needed to fully characterize its effects on these processes. Some studies mention the potential for this compound to control subgingival biofilms, which would indirectly involve modulating the host immune response, including neutrophil activity, in the context of periodontal disease. mdpi.com Further research is required to elucidate the precise mechanisms by which this compound influences neutrophil behavior. mdpi.com

Structure Activity Relationship Sar Studies of Diacetylcurcumin

Identification of Critical Structural Moieties for Biological Activity

The core structure of curcumin (B1669340), and thus diacetylcurcumin, features a β-diketone moiety linking two substituted aromatic rings researchgate.net. In curcumin, the phenolic hydroxyl groups and the β-diketone system are considered key functional groups responsible for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects researchgate.netnih.gov. The β-diketone moiety is known to undergo keto-enol tautomerism and can act as a chelator for metal ions curcuminoids.comnih.gov. The aromatic rings contribute to hydrophobicity and can participate in various interactions with biological molecules nih.gov.

Comparative Analysis of this compound and Curcumin Activities

Comparative studies between this compound and curcumin have revealed differences in their biological activities, which can be attributed to the structural modification. For instance, research investigating their potential against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) showed that both curcumin and this compound exhibited good interactions with important residues of the enzyme, with this compound showing promising binding free energies nih.govresearchgate.net.

However, not all activities are retained or enhanced upon acetylation. One study comparing the antibacterial effects of curcumin, indium curcumin, this compound, and indium this compound found that while curcumin demonstrated antibacterial properties against all tested species, this compound alone did not exhibit antibacterial effects on any of the species examined mdpi.com. This suggests that the free phenolic hydroxyl groups present in curcumin are important for its antibacterial activity, and their acetylation in this compound leads to a loss of this specific effect.

Conversely, this compound has shown potential in other areas. Studies have indicated that this compound is more stable than curcumin in physiological media, which could contribute to improved bioavailability and sustained activity in certain contexts researchgate.net.

Impact of Acetylation on Potency and Selectivity

The acetylation of curcumin's phenolic hydroxyl groups in this compound has a direct impact on its potency and selectivity towards various biological targets. By masking the polar hydroxyl groups, acetylation can influence the compound's lipophilicity, membrane permeability, and interactions with enzymes and receptors.

For example, the difference in antibacterial activity between curcumin and this compound highlights how acetylation can abolish or reduce activity against certain targets mdpi.com. This suggests that interactions involving the free hydroxyl groups, such as hydrogen bonding or specific enzymatic recognition, are crucial for the antibacterial effect of curcumin.

In the context of potential antiviral activity against SARS-CoV-2 RdRp, computational studies suggest that this compound might have comparable or even better binding affinity than curcumin, as well as standard antiviral drugs like Favipiravir and Remdesivir nih.govresearchgate.net. This indicates that for this particular target, the acetylation does not hinder binding and might even enhance it, potentially due to altered interactions within the binding site.

The increased stability of this compound in physiological conditions compared to curcumin is another significant impact of acetylation researchgate.net. Curcumin is known to be relatively unstable, undergoing degradation under various conditions. Acetylation can protect the molecule from certain degradation pathways, potentially leading to higher effective concentrations and prolonged action in biological systems. This enhanced stability could translate to improved potency in applications where curcumin's instability is a limiting factor.

Role of Metal Complexation in Modulating SAR

Both curcumin and this compound possess a β-diketone moiety that can chelate metal ions curcuminoids.comnih.gov. Metal complexation can significantly modulate the biological activities and physicochemical properties of these compounds. For this compound, complexation with various metal ions has been explored as a strategy to enhance its therapeutic potential and stability.

Studies have reported the synthesis and characterization of homoleptic metal complexes of this compound with physiologically relevant metals such as magnesium, zinc, copper, and manganese mdpi.comnih.gov. These complexes are formed through the coordination of the metal ion with the β-diketone function of this compound mdpi.comnih.gov.

Research on metal complexes of this compound has shown promising results in various areas. For instance, complexes of this compound with magnesium, zinc, copper, and manganese exhibited good antioxidant activity, comparable to or even higher than standard antioxidants like BHT and α-tocopherol mdpi.com. This suggests that metal complexation preserves or enhances the antioxidant properties associated with the curcuminoid structure.

Furthermore, metal complexes of this compound have been investigated for their cytotoxic activity against cancer cell lines. For example, the zinc complex of this compound showed cytotoxic activity comparable to or higher than cisplatin (B142131) in certain cancer cell lines mdpi.com. This indicates that complexation with specific metals can lead to potent anticancer effects.

The interaction of this compound metal complexes with proteins has also been studied. Investigations into the binding interactions of gallium, indium, and vanadyl this compound complexes with lysozyme (B549824) revealed that these complexes can exhibit antiamyloidogenic activity, potentially by interacting with the protein and inhibiting fibril formation nih.gov. The binding affinities of these complexes to the protein were found to correlate with their inhibitory effects nih.gov.

Metal complexation can also influence the stability of this compound. Forming metal chelates at the β-diketone site can protect this reactive part of the molecule and contribute to increased stability under physiological conditions nih.govresearchgate.net. This enhanced stability, mediated by metal binding, can in turn impact the compound's SAR by ensuring that the active species persists for a longer duration, allowing for more effective interaction with biological targets.

Advanced Research Methodologies and Translational Considerations

In Vitro Experimental Models

In vitro models are fundamental in the initial stages of diacetylcurcumin research, providing controlled environments to investigate its direct effects on cells and microbial communities.

Cell Culture Systems for Mechanistic Elucidation

Cell culture systems are extensively used to explore the cellular and molecular mechanisms underlying this compound's potential therapeutic effects. Studies have utilized various cell lines to investigate its impact on inflammation, oxidative stress, and neuroprotection. For instance, a this compound manganese complex (DiAc-Cp-Mn), a derivative synthesized to mimic superoxide (B77818) dismutase (SOD), has been studied in SH-SY5Y human neuroblastoma cells, a cellular model for Parkinson's disease. This complex demonstrated neuroprotective effects against rotenone-induced neurotoxicity by reducing intracellular reactive oxygen species (ROS) levels, restoring mitochondrial membrane potential (MMP), increasing the activity of antioxidant enzymes like SOD and catalase (CAT), and down-regulating the mRNA expression of pro-inflammatory markers such as inducible nitric oxide synthase (iNOS) and Interleukin 1β (IL-1β). mdpi.comresearchgate.netnih.govdntb.gov.ua These findings suggest that the neuroprotective mechanism involves the activation of the Nrf2-Keap1 signaling pathway and the inhibition of neuroinflammation. mdpi.comresearchgate.netnih.gov

In the context of inflammation, while studies on curcumin (B1669340) have shown anti-inflammatory effects by inhibiting enzymes like cyclooxygenase-2 (COX-2) and iNOS, and modulating inflammatory mediators mdpi.com, research specifically on this compound in cell culture has focused on its effects on inflammatory markers in neurodegeneration models. mdpi.comresearchgate.netnih.gov

Biofilm Models

This compound has shown significant activity against bacterial biofilms, which are complex microbial communities encased in a self-produced matrix, often associated with persistent infections. Studies have evaluated its efficacy against various bacterial species, including Staphylococcus aureus (both methicillin-susceptible and methicillin-resistant strains) and bacteria implicated in periodontitis. unesp.brmdpi.comresearchgate.netmicrobiologyresearch.orgnih.gov

In Staphylococcus aureus biofilm models, this compound demonstrated excellent antibacterial activity with minimum inhibitory concentrations (MIC) ranging between 17.3 and 34.6 µmol/l and minimum bactericidal concentrations (MBC) between 69 and 277 µmol/l. unesp.brresearchgate.netmicrobiologyresearch.orgnih.gov It significantly reduced bacterial biofilm survival, showing reductions between 22% and 63% at various concentrations (MIC, 10xMIC, or 100xMIC), which were comparable to or more effective than vancomycin (B549263) (25-42% reduction). unesp.brresearchgate.netmicrobiologyresearch.orgnih.gov Furthermore, this compound severely affected the structural integrity of biofilms, leading to damaged architecture and the formation of amorphous cell clusters. unesp.brresearchgate.netmicrobiologyresearch.org It also decreased bacterial adhesion to human keratinocytes (HaCaT cells) at sub-inhibitory concentrations. unesp.brresearchgate.netmicrobiologyresearch.orgnih.gov

Studies on multispecies subgingival biofilms associated with periodontitis have shown that this compound (at 200 µg/mL) reduced biofilm metabolic activity by 51% and significantly decreased the counts of key periodontal pathogens, including P. gingivalis, T. forsythia, P. intermedia, and A. actinomycetemcomitans. mdpi.com While less potent than chlorhexidine (B1668724) (which showed an 88% reduction in metabolic activity), these findings suggest its potential as an adjunctive therapy for periodontitis. mdpi.com this compound has also shown robust anti-biofilm activity against Enterococcus faecalis strains, demonstrating better results compared to calcium hydroxide (B78521) in some studies. nih.govtandfonline.comtandfonline.com

Here is a summary of this compound's effects on bacterial biofilms:

| Bacterial Species | Model Type | Key Finding | Citation(s) |

| Staphylococcus aureus | Biofilm formation/survival | Reduced biofilm survival (22-63%), disrupted structure, decreased adhesion. | unesp.brresearchgate.netmicrobiologyresearch.orgnih.gov |

| Periodontal Multispecies | Subgingival biofilm | Reduced metabolic activity (51%), decreased counts of key pathogens. | mdpi.com |

| Enterococcus faecalis | Biofilm | Robust anti-biofilm activity, more effective than calcium hydroxide. | nih.govtandfonline.comtandfonline.com |

In Vivo Preclinical Models

In vivo studies using animal models are crucial for evaluating the efficacy and potential therapeutic applications of this compound in a more complex biological system.

Murine Models of Disease (e.g., Arthritis Models, Parkinson's Disease Models)

Murine models have been utilized to investigate this compound's effects on inflammatory conditions like arthritis. In a Freund's complete adjuvant (FCA)-induced murine model of arthritis, oral administration of this compound at doses of 60 and 120 mg/kg resulted in a significant inhibition of inflammation in both the acute and chronic phases. mdpi.comresearcher.lifenih.govnih.govdntb.gov.uaresearchgate.net This demonstrated an improved and sustained anti-inflammatory effect, which was comparable to that of curcumin (150 mg/kg) in the chronic stage at a lower dose. researcher.lifenih.govnih.gov The treatment also helped prevent secondary lesions commonly associated with this arthritis model. researcher.lifenih.gov

While curcumin has been studied in animal models of Parkinson's disease, demonstrating neuroprotective effects potentially through anti-inflammatory and antioxidant mechanisms nih.govnih.gov, research specifically on this compound in murine models of Parkinson's disease is less extensively documented in the provided search results. However, the in vitro studies on a this compound manganese complex in a cellular model of Parkinson's disease suggest a potential area for future in vivo investigation. mdpi.comresearchgate.netnih.govdntb.gov.ua

Here is a summary of this compound's effects in a murine arthritis model:

| Model Type | Induction Method | This compound Dose (Oral) | Key Finding | Citation(s) |

| Murine Arthritis Model | Freund's Complete Adjuvant | 60 and 120 mg/kg | Significant inhibition of inflammation in acute and chronic phases, comparable to higher dose of curcumin. | researcher.lifenih.govnih.govdntb.gov.ua |

Alternative In Vivo Models for Safety Assessment (e.g., Galleria mellonella)

Galleria mellonella larvae are increasingly used as an alternative in vivo model for preliminary toxicity assessment and to study the efficacy of antimicrobial agents due to their innate immune system similarities to mammals and ethical advantages. mdpi.comnih.gov

Studies investigating the antibacterial and anti-biofilm activities of this compound have utilized Galleria mellonella to assess its toxicity at effective concentrations. This compound demonstrated low toxicity in G. mellonella larvae at concentrations that showed significant anti-biofilm activity against Staphylococcus aureus. unesp.brresearchgate.netmicrobiologyresearch.orgnih.gov Similarly, in studies evaluating its effect on subgingival biofilms, this compound showed no toxicity in G. mellonella larvae at the tested concentration. mdpi.com Research on its activity against Enterococcus faecalis biofilms also reported low toxicity in the G. mellonella model. nih.govtandfonline.com

Computational Approaches

Computational approaches, such as molecular docking and density functional theory (DFT) calculations, are employed to predict the potential interactions of this compound with biological targets and to understand its structural and electronic properties.

Molecular docking studies can provide insights into the binding affinity and interaction modes of this compound with specific proteins or enzymes, helping to elucidate its potential mechanisms of action. For example, computational analysis has been performed in studies investigating this compound's activity against Enterococcus faecalis biofilms to understand its mechanisms of action. tandfonline.comresearcher.life this compound has also been included in computational screening studies for potential inhibitors against viral targets, such as the SARS-CoV-2 proteases 3CLpro and PLpro, where docking studies were performed to assess binding affinities. labshare.cnresearchgate.net

DFT calculations can provide detailed information about the electronic structure, stability, and reactivity of this compound and its complexes. These calculations can help in understanding the nature of metal-ligand bonding in this compound metal complexes, as demonstrated in a study on a zinc complex of this compound, which also predicted antiproliferative activities against certain cancer cell lines. vnu.edu.vn

These computational methods serve as valuable tools in prioritizing compounds for further experimental investigation and in providing a theoretical basis for observed biological activities.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are employed to predict the preferred binding orientation and affinity of this compound with target proteins or nucleic acids. This technique helps to identify potential binding sites and understand the nature of the interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Studies have utilized molecular docking to investigate the interaction of this compound with various proteins. For instance, docking studies have been conducted to determine the residues involved in the interaction of this compound with Ribonuclease A (RNase A) nih.gov. Molecular docking calculations have also been used to analyze the binding of this compound to bovine β-casein nanoparticles, suggesting that binding predominantly occurs through hydrophobic contacts in the hydrophobic core of the protein nih.gov. Furthermore, molecular docking has been applied to study the interaction of this compound with calf thymus-DNA, corroborating experimental results that indicate minor groove binding with a preference for A-T rich regions researchgate.net. Docking studies have also explored the interaction of curcumin and its oxidative derivatives, including this compound, with domains of the VacA protein researcher.life. In the context of COVID-19 research, this compound has been included in docking studies to assess its potential affinity for SARS-CoV-2 proteins like 3CLpro and PLpro labshare.cnresearchgate.netcolab.ws.

Molecular Dynamics Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations extend the insights gained from docking by simulating the dynamic behavior of the ligand-target complex over time. These simulations provide information about the stability of the complex, conformational changes in both the ligand and the target, and the role of the surrounding environment, such as solvent molecules.

While direct MD simulations specifically focused solely on this compound are less extensively reported compared to docking, studies on curcumin and related compounds provide a framework for understanding how MD simulations can be applied. For example, MD simulations have been used to study the stability of curcumin complexes with DNA duplexes, showing stable binding in the minor groove nih.gov. MD simulations have also been employed to investigate the structure and dynamics of curcumin encapsulated in lecithin (B1663433) micelles sciencetechindonesia.com. These studies demonstrate the utility of MD simulations in understanding the dynamic interactions and stability of curcuminoids in various environments, a methodology applicable to this compound. Molecular dynamics simulations have also been used in conjunction with docking to validate the conformational stability of compound-ligand complexes, including those involving this compound, in the context of SARS-CoV-2 protein interactions researchgate.netcolab.ws.

Bioinformatics Analysis for Pathway Elucidation

Bioinformatics plays a crucial role in analyzing high-throughput data and elucidating the biological pathways and networks influenced by a compound like this compound. This involves analyzing gene expression data, identifying enriched pathways, and constructing protein-protein interaction networks.

Although specific bioinformatics analyses focusing solely on this compound's impact on extensive biological pathways are not prominently detailed in the provided search results, the application of bioinformatics in studying related compounds like curcumin provides a relevant context. Bioinformatics approaches, including pathway analysis and protein-protein interaction network construction, have been utilized to predict and understand the anticancer mechanisms of curcumin researchgate.net. These studies highlight how bioinformatics can be used to identify key signaling pathways, such as PI3K/Akt and mTOR pathways, that are modulated by curcuminoids researchgate.netnumberanalytics.com. Tools and databases like Reactome, Metacore, and STRING are commonly used for pathway analysis and network building in bioinformatics studies mdpi.comd-nb.info. This indicates that similar bioinformatics methodologies could be applied to investigate the broader biological effects and mechanisms of action of this compound based on relevant biological data.

Spectroscopic and Biophysical Techniques in Interaction Studies

Spectroscopic and biophysical techniques provide experimental evidence for the interaction of this compound with biological molecules, offering insights into binding parameters, conformational changes, and energy transfer processes.

Fluorescence Quenching and Förster Resonance Energy Transfer (FRET)